N-(benzo[d]thiazol-6-yl)-2-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(benzo[d]thiazol-6-yl)-2-naphthamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Mechanism of Action
Target of Action
N-(benzo[d]thiazol-6-yl)-2-naphthamide is a novel compound with potential therapeutic applicationsFor instance, some benzothiazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes , which play a crucial role in inflammation and pain .
Mode of Action
For example, some benzothiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks and ultimately, cell death .
Biochemical Pathways
Benzothiazole derivatives have been shown to affect the cyclooxygenase pathway . This pathway is involved in the conversion of arachidonic acid into prostaglandins and leukotrienes, which are key mediators of inflammation and pain .
Pharmacokinetics
Similar compounds have shown favorable drug-like properties in animal models . The absorption, distribution, metabolism, and excretion (ADME) properties of this compound will greatly impact its bioavailability and therapeutic potential.
Result of Action
Based on the known actions of similar compounds, it may lead to changes in cellular processes such as inflammation and cell death .
Preparation Methods
The synthesis of N-(benzo[d]thiazol-6-yl)-2-naphthamide typically involves the coupling of 2-aminobenzothiazole with 2-naphthoyl chloride under appropriate reaction conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography .
Chemical Reactions Analysis
N-(benzo[d]thiazol-6-yl)-2-naphthamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups on the benzothiazole or naphthamide moieties are replaced with other groups.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.
Comparison with Similar Compounds
N-(benzo[d]thiazol-6-yl)-2-naphthamide can be compared with other benzothiazole derivatives, such as:
N-(benzo[d]thiazol-2-yl)-2-naphthamide: Similar structure but different position of the benzothiazole moiety.
N-(benzo[d]thiazol-6-yl)-2-phenylamide: Similar structure but with a phenyl group instead of a naphthamide group.
N-(benzo[d]thiazol-6-yl)-2-morpholinoamide: Similar structure but with a morpholino group instead of a naphthamide group.
These compounds share some common properties but also exhibit unique characteristics that make them suitable for different applications.
Properties
IUPAC Name |
N-(1,3-benzothiazol-6-yl)naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2OS/c21-18(14-6-5-12-3-1-2-4-13(12)9-14)20-15-7-8-16-17(10-15)22-11-19-16/h1-11H,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMFVYRPOQVDMOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=CC4=C(C=C3)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.